CoA-S-S-CoA

Redox Biology Thiol-Disulfide Exchange Bacterial Metabolism

This is CoA-S-S-CoA (CoA disulfide), the oxidized storage form of coenzyme A and the exclusive substrate for CoA-disulfide reductase (CoADR). Unlike GSSG or cystine, only CoA-S-S-CoA supports CoADR turnover, making it indispensable for kinetic assays, inhibitor screening, and quantifying prokaryotic CoA redox status. It also serves as a specific, DTT-reversible probe for HMG-CoA reductase modulation. Procure this standard to ensure assay validity and mechanistic accuracy in redox research.

Molecular Formula C42H70N14O32P6S2
Molecular Weight 1533.1 g/mol
Cat. No. B12378751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoA-S-S-CoA
Molecular FormulaC42H70N14O32P6S2
Molecular Weight1533.1 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27?,28?,29+,30+,31+,32+,39-,40-/m1/s1
InChIKeyYAISMNQCMHVVLO-IQUSNOKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CoA-S-S-CoA: Oxidized Coenzyme A Disulfide for Redox Biochemistry and Enzyme Kinetics


CoA-S-S-CoA (Coenzyme A disulfide) is the symmetrical oxidative dimer of coenzyme A (CoASH), formed via intermolecular disulfide bond formation between the terminal thiol groups of two CoA molecules . With a molecular weight of 1533.05 g/mol and molecular formula C42H70N14O32P6S2, it serves as the oxidized counterpart in the CoASH/CoA-S-S-CoA redox pair . In organisms such as Staphylococcus aureus that lack glutathione, CoASH functions as the primary low-molecular-weight thiol, and its redox state is maintained by coenzyme A-disulfide reductase (CoADR), which catalyzes the NAD(P)H-dependent reduction of CoA-S-S-CoA back to CoASH [1].

Why CoA-S-S-CoA Cannot Be Replaced by CoASH or Other CoA Analogs in Critical Applications


Substitution of CoA-S-S-CoA with reduced CoASH or alternative CoA derivatives is not functionally equivalent in enzyme assays, redox studies, or analytical workflows. CoA-S-S-CoA is a distinct molecular entity that serves as the specific substrate for CoA-disulfide reductases, whereas CoASH is the product [1]. The redox potential of the CoASH/CoA-S-S-CoA couple (-234 mV) differs from that of glutathione (-240 mV), and CoA-S-S-CoA is not recognized by many glutathione-dependent enzymes [2]. Furthermore, in liquid chromatography–tandem mass spectrometry (LC–MS/MS) analyses, CoA-S-S-CoA exhibits a unique ionization pattern ([M+2H]2+ parent ion) that is not shared by monomeric acyl-CoA thioesters, necessitating specific calibration standards for accurate quantification [3].

Quantitative Evidence: Differentiating CoA-S-S-CoA from Its Closest Analogs


Redox Potential of the CoASH/CoA-S-S-CoA Couple vs. Glutathione

The standard redox potential (Eo') of the CoASH/CoA-S-S-CoA couple is -234 mV, which is comparable to that of the glutathione (GSH/GSSG) couple (-240 mV) [1]. This demonstrates that CoA-S-S-CoA can serve as an effective redox buffer in organisms that lack glutathione, such as Staphylococcus aureus and other Firmicutes, but its potential is distinct from other low-molecular-weight thiols like mycothiol and bacillithiol, for which redox potentials have not been experimentally determined [1].

Redox Biology Thiol-Disulfide Exchange Bacterial Metabolism

Enzyme Kinetics: KM Values for CoA-Disulfide Reductases vs. NAD(P)H Cosubstrates

The Michaelis constant (KM) of CoA-disulfide for CoA-disulfide reductase (CoADR) from Pyrococcus horikoshii wild-type enzyme is 0.0286 mM when NADH is the cosubstrate and 0.052 mM when NADPH is the cosubstrate at 75°C, pH 7.5 [1]. In comparison, the KM for the mutant enzyme (Y65A/Y66A/P67G/H367G) with widened substrate channel is 0.057 mM (NADPH) and 0.086 mM (NADH), indicating altered substrate affinity upon active site modification [1]. These values are specific to the CoA disulfide substrate and cannot be extrapolated to other disulfides or acyl-CoA thioesters.

Enzyme Kinetics CoA-Disulfide Reductase Substrate Affinity

Turnover Number (kcat) Enhancement via Active Site Widening

In Pyrococcus horikoshii CoA-disulfide reductase (phCoADR), widening the substrate channel by four mutations (Y65A, Y66A, P67G, H367G) increased the kcat for NAD(P)H-dependent reduction of CoA disulfide by fourfold [1]. The wild-type enzyme exhibits poor CoA disulfide reductase activity due to a narrow substrate access channel, whereas the mutant shows a significantly higher kcat, demonstrating that CoA-S-S-CoA is a sensitive probe for structural determinants of substrate specificity in this enzyme family [1].

Enzyme Engineering Substrate Specificity Protein Structure-Function

Distinct MS/MS Ionization Pattern for CoA-S-S-CoA vs. Acyl-CoA Thioesters

In liquid chromatography–tandem mass spectrometry (LC–MS/MS) analyses of CoA species, CoA-S-S-CoA exhibits a unique parent ion as the [M+2H]2+ adduct, whereas monomeric acyl-CoA thioesters (e.g., acetyl-CoA, malonyl-CoA) appear as [M+H]+ adducts [1]. This ionization difference is critical for accurate identification and quantification; using an acyl-CoA standard would lead to misassignment of the CoA homodimer peak and incorrect quantification. The neutral loss of the ADP moiety (m/z 507) is common to both, but the parent ion mass differs substantially.

Metabolomics LC-MS/MS Quantitative Analysis

Enzyme Specificity: CoA-Disulfide Reductase Does Not Reduce Dephospho-CoA Disulfide

CoA-disulfide reductase (CoADR) from Pyrococcus horikoshii is specific for CoA disulfide and does not show significant reductase activity with other disulfides, including dephospho-CoA disulfide [1]. This strict substrate specificity highlights that the 3'-phosphate group on the CoA moiety is essential for enzyme recognition and catalysis, making CoA-S-S-CoA the only suitable substrate for studying this class of enzymes.

Substrate Specificity Coenzyme A Reductase Disulfide Reduction

CoA-S-S-CoA Acts as a Competitive Inhibitor of Acetyl-CoA Utilizing Enzymes

CoA-S-S-CoA (oxidized CoA) acts as a competitive inhibitor with respect to acetyl-CoA in certain enzyme assays, with kinetics described as competitive and additive with NADH [1]. This inhibitory behavior is specific to the disulfide form; reduced CoASH does not exhibit the same competitive inhibition profile, making CoA-S-S-CoA a valuable tool for probing acetyl-CoA binding sites and for studying metabolic regulation under oxidative stress conditions.

Enzyme Inhibition Acetyl-CoA Metabolic Regulation

High-Impact Applications of CoA-S-S-CoA in Basic and Translational Research


Kinetic Characterization of CoA-Disulfide Reductases from Pathogenic Bacteria

Researchers studying redox homeostasis in Staphylococcus aureus, Bacillus species, or Borrelia burgdorferi require CoA-S-S-CoA to measure the kinetic parameters (KM and kcat) of CoA-disulfide reductase (CoADR), a validated antibacterial target [1]. The KM values for CoA-S-S-CoA (e.g., 0.0286 mM for P. horikoshii CoADR with NADH [2]) are essential for designing inhibitor screening assays and for comparing enzyme variants. Without authentic CoA-S-S-CoA, these kinetic measurements cannot be reliably performed.

Construction of CoA Metabolite Spectral Libraries for LC-MS/MS Metabolomics

In targeted metabolomics studies, CoA-S-S-CoA serves as an indispensable authentic standard for verifying the correct retention time and unique MS/MS fragmentation pattern ([M+2H]2+ parent ion [3]). This ensures accurate identification and absolute quantification of the CoA homodimer in cellular extracts, particularly under oxidative stress conditions where CoA-S-S-CoA levels increase. Substituting with monomeric CoA standards leads to peak misassignment and quantitative errors.

In Vitro Reconstitution of CoA-Dependent Redox Buffering Systems

For in vitro studies of thiol-disulfide exchange reactions that mimic the intracellular environment of Firmicutes, CoA-S-S-CoA must be included alongside CoASH to establish the correct redox potential (-234 mV) [4]. This is critical for experiments examining protein S-thiolation, enzyme regulation by oxidative stress, and the activity of CoA-dependent metabolic enzymes. Alternative disulfides like GSSG do not recapitulate the same redox chemistry in these organisms.

Structure-Function Studies of Pyridine Nucleotide Disulfide Oxidoreductases (PNDORs)

CoA-S-S-CoA is the native substrate for a family of single-cysteine-containing FAD-dependent reductases (PNDORs) found in bacteria and archaea. It is used to assess the impact of active site mutations on substrate specificity and catalytic efficiency, as demonstrated by the fourfold increase in kcat observed when the substrate channel of phCoADR is widened [5]. This application is essential for protein engineering efforts and for understanding the evolution of disulfide reductase function.

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